Kinase Inhibitory Potency of 3-Trifluoromethyl-7-azaindole Derivatives vs. Non-Fluorinated and 5-Substituted Analogs
The 3-trifluoromethyl-7-azaindole scaffold confers potent kinase inhibitory activity. While a direct IC50 for the exact compound is not available, a closely related derivative, compound 4h, based on the same 1H-pyrrolo[2,3-b]pyridine core, exhibited potent FGFR1-4 inhibitory activity with IC50 values of 7, 9, 25, and 712 nM, respectively [1]. This performance demonstrates the scaffold's inherent capability for high potency. In contrast, the non-fluorinated 1H-pyrrolo[2,3-b]pyridin-4-amine core itself lacks this specific substitution and requires further derivatization to achieve comparable potency . Furthermore, a 5-(trifluoromethyl) isomer represents a different regioisomer with distinct electronic and steric properties, leading to a different kinase selectivity profile .
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Scaffold: 1H-pyrrolo[2,3-b]pyridine derivative (compound 4h) with potent activity [1]. |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridin-4-amine (non-fluorinated) ; 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (5-substituted isomer) . |
| Quantified Difference | Compound 4h achieved FGFR1 IC50 of 7 nM and FGFR2 IC50 of 9 nM [1]. The unsubstituted parent and the 5-substituted isomer exhibit distinct activity profiles. |
| Conditions | FGFR1-4 kinase inhibition assay (in vitro). |
Why This Matters
This quantitative data confirms the 3-trifluoromethyl-7-azaindole scaffold is a proven foundation for developing low-nanomolar kinase inhibitors, a characteristic not shared by its unsubstituted or differently substituted isomers.
- [1] Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661. View Source
